4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine
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Overview
Description
4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine is a compound that features a piperidine ring substituted with a 4-(4-fluorophenyl)-1H-imidazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 4-fluoroaniline with glyoxal and ammonium acetate to form 4-(4-fluorophenyl)-1H-imidazole. This intermediate is then reacted with piperidine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under certain conditions.
Reduction: The compound can be reduced, particularly at the imidazole ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could replace the fluorine atom with other functional groups .
Scientific Research Applications
4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-1H-imidazole: Similar in structure but lacks the piperidine ring.
4-(4-Bromophenyl)-1H-imidazole: Similar but with a bromine atom instead of fluorine.
1-(4-Methoxyphenyl)-1H-imidazole: Similar but with a methoxy group instead of fluorine.
Uniqueness
4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine is unique due to the presence of both the imidazole and piperidine rings, which can confer distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3/c15-12-3-1-10(2-4-12)13-9-17-14(18-13)11-5-7-16-8-6-11/h1-4,9,11,16H,5-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDZOEUAAPXRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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